Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy- Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
Brand Name: Vulcanchem
CAS No.: 173662-92-5
VCID: VC0068531
InChI: InChI=1S/C16H16ClNO3/c1-10-8-12(17)6-7-14(10)21-9-11-4-2-3-5-13(11)15(19)16(18)20/h2-8,15,19H,9H2,1H3,(H2,18,20)
SMILES: CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2C(C(=O)N)O
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.758

Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-

CAS No.: 173662-92-5

Main Products

VCID: VC0068531

Molecular Formula: C16H16ClNO3

Molecular Weight: 305.758

Benzeneacetamide,  2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy- - 173662-92-5

CAS No. 173662-92-5
Product Name Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
Molecular Formula C16H16ClNO3
Molecular Weight 305.758
IUPAC Name 2-[2-[(4-chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide
Standard InChI InChI=1S/C16H16ClNO3/c1-10-8-12(17)6-7-14(10)21-9-11-4-2-3-5-13(11)15(19)16(18)20/h2-8,15,19H,9H2,1H3,(H2,18,20)
Standard InChIKey WYSYEDZVTFFLCA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2C(C(=O)N)O
Synonyms Benzeneacetamide, 2-[(4-chloro-2-methylphenoxy)methyl]--alpha--hydroxy-
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator